tert-butyl N-(5-methylthiophen-2-yl)carbamate
Overview
Description
tert-Butyl N-(5-methylthiophen-2-yl)carbamate: is an organic compound with the molecular formula C10H15NO2S . It is a white to yellow solid and is known for its applications in various fields of scientific research .
Preparation Methods
The synthesis of tert-butyl N-(5-methylthiophen-2-yl)carbamate typically involves the reaction of 5-methylthiophene-2-amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
tert-Butyl N-(5-methylthiophen-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different derivatives, depending on the reagents used.
Scientific Research Applications
tert-Butyl N-(5-methylthiophen-2-yl)carbamate is utilized in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis, aiding in the development of more complex molecules.
Biology: It is used in biochemical studies to understand various biological processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-methylthiophen-2-yl)carbamate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl N-(5-methylthiophen-2-yl)carbamate can be compared with other similar compounds such as:
- tert-Butyl N-(2-thienyl)carbamate
- tert-Butyl N-(3-methylthiophen-2-yl)carbamate
- tert-Butyl N-(4-methylthiophen-2-yl)carbamate
These compounds share structural similarities but differ in their specific functional groups and positions, which can influence their chemical properties and applications .
Properties
IUPAC Name |
tert-butyl N-(5-methylthiophen-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-7-5-6-8(14-7)11-9(12)13-10(2,3)4/h5-6H,1-4H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPLSXXSBGWVRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351984 | |
Record name | tert-butyl N-(5-methylthiophen-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62188-21-0 | |
Record name | tert-butyl N-(5-methylthiophen-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(5-methylthiophen-2-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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